molecular formula C22H25N3O3S2 B2879201 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide CAS No. 941982-08-7

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2879201
CAS No.: 941982-08-7
M. Wt: 443.58
InChI Key: XNURJGJLZAEIHH-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide is a complex organic compound that features a combination of a benzo[d]thiazole ring, a piperidine ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. One common method involves the reaction of 3-ethylbenzo[d]thiazol-2(3H)-imine with appropriate reagents to form the desired intermediate. This intermediate is then reacted with 1-tosylpiperidine-4-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions such as temperature and pH, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Researchers may study its effects on specific diseases or conditions, aiming to develop new treatments.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole ring and tosyl group may play key roles in binding to these targets, modulating their activity and leading to specific biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethylbenzo[d]thiazol-2(3H)-imine
  • 1-tosylpiperidine-4-carboxylic acid
  • Benzo[d]thiazole derivatives

Uniqueness

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide is unique due to its combination of structural features. The presence of both a benzo[d]thiazole ring and a tosylpiperidine moiety provides a distinct set of chemical and biological properties that are not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-25-19-6-4-5-7-20(19)29-22(25)23-21(26)17-12-14-24(15-13-17)30(27,28)18-10-8-16(2)9-11-18/h4-11,17H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNURJGJLZAEIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.